molecular formula C13H20N2 B2917710 1-(1-Benzylpyrrolidin-3-yl)ethanamine CAS No. 107259-16-5

1-(1-Benzylpyrrolidin-3-yl)ethanamine

Cat. No. B2917710
M. Wt: 204.317
InChI Key: MVLOUNCMDFCYHO-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrrolidin-3-yl)ethanamine, also known as 1-benzylpyrrolidine, is an organic compound belonging to the class of amines. It is a colorless liquid with a faint odor and is soluble in most organic solvents. 1-benzylpyrrolidine is a versatile molecule, with a wide range of applications in both scientific research and industrial processes. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Complexation and Synthesis Techniques : Research on compounds structurally related to 1-(1-Benzylpyrrolidin-3-yl)ethanamine has led to advancements in synthetic chemistry. For instance, the development of copper-catalyzed stereospecific C–S coupling reactions of enantioenriched tertiary benzylic amines, which can include structures similar to 1-(1-Benzylpyrrolidin-3-yl)ethanamine, has been reported. These methods allow for the synthesis of highly enantiopure thioethers, showcasing the utility of such compounds in stereospecific syntheses (Jiang et al., 2018).

  • Ligand Exchange and Spin State Equilibria : The study of Fe(II) complexes with ligands similar to 1-(1-Benzylpyrrolidin-3-yl)ethanamine, such as N4Py derivatives, has revealed insights into ligand exchange processes and spin state equilibria in aqueous media. This research contributes to our understanding of the coordination chemistry and potential applications in materials science and catalysis (Draksharapu et al., 2012).

Antimicrobial and Antifungal Activity

  • Antimicrobial and Antifungal Studies : Studies on derivatives of compounds structurally related to 1-(1-Benzylpyrrolidin-3-yl)ethanamine have shown antimicrobial and antifungal activities. For example, research on substituted 6-fluorobenzo[d]thiazole amides, which could be synthesized from precursors sharing functional groups with 1-(1-Benzylpyrrolidin-3-yl)ethanamine, exhibited significant antibacterial and antifungal properties. This highlights the potential of such compounds in developing new antimicrobial agents (Pejchal et al., 2015).

properties

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLOUNCMDFCYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpyrrolidin-3-yl)ethanamine

CAS RN

107259-16-5
Record name 1-(1-benzylpyrrolidin-3-yl)ethan-1-amine
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Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (0.55 g, 0.014 mole) was added to tetrahydrofuran (45 mL) with stirring under nitrogen. 4-(1-Aminoethyl)-1-benzyl-2-oxopyrrolidine (1.60 g, 0.0073 mole) was added in several portions over 30 minutes and the reaction was brought to reflux over 75 minutes. The reaction was refluxed 16 hours and cooled to room temperature. The reaction was treated with water (0.55 mL), 10% NaOH (0.55 mL), and water (1.65 mL) slowly dropwise and the solid filtered off and washed with dichloromethane. The combined filtrates were evaporated under reduced pressure to give 3-(1-aminoethyl)-1-benzylpyrrolidine isomer A (1.05 g, 70%) as a yellow oil.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.65 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.55 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

30 ml of anhydrous tetrahydrofuran (THF) was added to 650 mg of 1-benzyl-4-(1-hydroxyiminoethyl)-2-pyrrolidone and 500 mg of lithium aluminum hydride and the obtained mixture was refluxed for 20 h. After the decomposition of lithium aluminum hydride, the precipitate was filtered and washed thoroughly with THF. The wash solution was added to the filtrate. The solvent was distilled off under reduced pressure to obtain 587 mg of the desired compound in the form of a light yellow oil.
Name
1-benzyl-4-(1-hydroxyiminoethyl)-2-pyrrolidone
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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